molecular formula C6H7NO5 B1617564 2,5-Dioxooxazolidine-4-propionic acid CAS No. 3981-39-3

2,5-Dioxooxazolidine-4-propionic acid

Cat. No.: B1617564
CAS No.: 3981-39-3
M. Wt: 173.12 g/mol
InChI Key: HREIIWNNSVGCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxooxazolidine-4-propionic acid is a heterocyclic compound featuring a five-membered oxazolidine ring containing one oxygen and one nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive dioxo groups and functionalized backbone.

Properties

CAS No.

3981-39-3

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO5/c8-4(9)2-1-3-5(10)12-6(11)7-3/h3H,1-2H2,(H,7,11)(H,8,9)

InChI Key

HREIIWNNSVGCED-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C1C(=O)OC(=O)N1

Canonical SMILES

C(CC(=O)O)C1C(=O)OC(=O)N1

Other CAS No.

3981-39-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2,5-dioxooxazolidine-4-propionic acid and its analogues:

Compound Name Ring Type Substituent(s) CAS Number Key Characteristics
This compound Oxazolidine Propionic acid Not provided Reactive dioxo ring; polar due to carboxylic acid group.
(−)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid Imidazolidine Methyl, propanoic acid 43189-49-7 Chiral center at C4; imidazolidine ring (two nitrogens) enhances hydrogen bonding.
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Imidazolidine Phenyl, propanoic acid 6939-92-0 Hydrophobic phenyl group may improve membrane permeability.
Methyl 2,5-dioxooxazolidine-4-propionate Oxazolidine Methyl ester Not provided Ester form increases lipophilicity; likely a synthetic intermediate.
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Imidazolidine Propyl, acetic acid 88193-40-2 Shorter acetic acid chain and propyl group alter steric and solubility profiles.

Reactivity and Stability

  • Oxazolidine vs. Imidazolidine Rings : The oxazolidine ring in the target compound contains oxygen, which may increase susceptibility to hydrolysis compared to imidazolidine analogues (with two nitrogens) .
  • Methyl esters (e.g., methyl 2,5-dioxooxazolidine-4-propionate) serve as prodrugs or intermediates, improving synthetic yield .

Research Findings and Trends

  • Structural Diversity : Modifications at the C4 position (e.g., phenyl, methyl, propyl) significantly alter physicochemical properties, enabling customization for target applications .
  • Stability Challenges : Oxazolidine-based compounds may require stabilization under physiological conditions, whereas imidazolidines offer enhanced hydrogen-bonding capacity .
  • Emerging Analogs : Recent patents and commercial listings (e.g., Parchem Chemicals) highlight growing interest in imidazolidine diones for pharmaceutical and agrochemical uses .

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